molecular formula C24H44Cl2N4O3 B1420781 Philanthotoxin 74 CAS No. 401601-12-5

Philanthotoxin 74

Cat. No. B1420781
CAS RN: 401601-12-5
M. Wt: 507.5 g/mol
InChI Key: HWTJQQMIKVJWLH-IKXQUJFKSA-N
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Description

Philanthotoxin 74 (PhTx-74) is a synthetic analog of the naturally-occurring wasp venom toxin philanthotoxin-4,3,3 . It is a selective, calcium-permeable AMPA receptor antagonist . It inhibits GluA1/A2 (formerly GluR1/2), with little activity at GluA2/A3 (formerly GluR2/3) .


Synthesis Analysis

PhTx-74 is a synthetic analog of the naturally-occurring wasp venom toxin philanthotoxin-4,3,3 . The exact synthesis process is not mentioned in the available resources.


Molecular Structure Analysis

The chemical formula of PhTx-74 is C24H44Cl2N4O3 . The exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

The specific chemical reactions involving PhTx-74 are not detailed in the available resources .


Physical And Chemical Properties Analysis

PhTx-74 is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM . The molecular weight is 507.54 . The appearance is described as a white to off-white solid .

Scientific Research Applications

Inhibition of AMPA Receptors

Philanthotoxin 74 (PhTx-74) is known for its ability to inhibit AMPA receptors, particularly the GluR1 isoform. This application is significant in neuroscience research, where PhTx-74 is used to study glutamate-mediated excitatory synaptic transmission. The compound’s inhibitory effects are reversible and concentration-dependent, making it a valuable tool for dissecting the role of AMPA receptors in various physiological and pathological processes .

Neurobiological Studies

PhTx-74 has been evaluated for its potential use in neurobiological studies, specifically targeting GluA2-containing subtypes of AMPA receptors. This subtype-selective inhibition can help researchers understand the distinct roles of different receptor subtypes in the central nervous system and their implications in neurological disorders .

Antagonist of Ionotropic Glutamate Receptors

As a synthetic analogue of wasp venom toxin, PhTx-74 serves as a potent and selective antagonist of certain isoforms of ionotropic glutamate receptors. This property is utilized in pharmacological research to explore the mechanisms of excitotoxicity and neuroprotection, as well as to develop therapeutic strategies for conditions associated with glutamate receptor dysregulation .

Hypoxia Studies

In studies related to hypoxia, PhTx-74 is compared with other AMPAR antagonists to assess its effects on glutamate-mediated excitotoxicity under hypoxic conditions. This application is crucial for understanding the cellular mechanisms underlying hypoxic brain injury and for identifying potential neuroprotective agents .

Mechanism of Action

PhTx-74 functions by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) . It inhibits GluA1/A2 (formerly GluR1/2), with little activity at GluA2/A3 (formerly GluR2/3) .

Safety and Hazards

PhTx-74 may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . Due to its toxicity, strict safety measures must be taken when handling it .

properties

IUPAC Name

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTJQQMIKVJWLH-IKXQUJFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673102
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Philanthotoxin 74

CAS RN

401601-12-5
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Philanthotoxin 74 (PhTx-74) interact with its target and what are the downstream effects?

A: Philanthotoxin 74 is a potent and selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs) [, ]. It achieves this by blocking the ion channel pore of the receptor, preventing the flow of calcium ions [, ]. This blockade leads to a reduction in excitatory synaptic transmission mediated by CP-AMPARs, ultimately affecting neuronal excitability and synaptic plasticity [, ].

Q2: What is the role of PhTx-74 in studying the impact of sleep on synaptic plasticity?

A: Research using PhTx-74 has been instrumental in uncovering the role of sleep in regulating synaptic strength []. Studies show that CP-AMPARs are more abundant in the somatosensory cortex of juvenile rats after the dark period, when they experience more slow-wave sleep []. Applying PhTx-74 to block CP-AMPARs in brain slices from these rats after the dark period significantly reduces the size of excitatory postsynaptic potentials (EPSPs), highlighting the contribution of CP-AMPARs to synaptic transmission during this sleep-wake cycle phase []. Interestingly, CP-AMPARs are less abundant after the light period, indicating a dynamic regulation of their expression influenced by sleep-wake cycles [].

Q3: How does the action of PhTx-74 differ between AMPA receptors composed of different subunits?

A: PhTx-74 exhibits subunit-specific effects on AMPA receptors. Research indicates that PhTx-74 effectively reduces spontaneous firing rates in the locus coeruleus (LC) of mice, suggesting its action on GluA1-containing AMPA receptors []. Conversely, PhTx-74 has minimal impact on AMPA receptors composed of GluA3/4 subunits, as demonstrated by the lack of effect of a GluA3/4 positive allosteric modulator on spontaneous firing rate in the presence of PhTx-74 []. This subunit selectivity of PhTx-74 makes it a valuable tool for dissecting the specific roles of different AMPA receptor subtypes in various brain regions and physiological processes.

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